molecular formula C15H22N4 B1528072 9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine CAS No. 1251003-44-7

9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine

Cat. No.: B1528072
CAS No.: 1251003-44-7
M. Wt: 258.36 g/mol
InChI Key: JOKWISGMHDKFOO-UHFFFAOYSA-N
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Description

9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine is a spirocyclic compound featuring a unique tricyclic system with three nitrogen atoms distributed across two fused rings.

Properties

IUPAC Name

9-benzyl-2,4,9-triazaspiro[5.5]undec-3-en-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4/c16-14-17-11-15(12-18-14)6-8-19(9-7-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKWISGMHDKFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=NC2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine generally proceeds via:

  • Construction of the spirocyclic diazaspiro[5.5]undecane scaffold.
  • Introduction of protecting groups such as tert-butyl carbamates (BOC) to control reactivity.
  • Functionalization of nitrogen atoms with benzyl or other substituents.
  • Deprotection and final amination steps to yield the target compound.

Key Preparation Methods and Conditions

Step Reaction Description Reagents & Conditions Yield Notes
1. Formation of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate Reaction of 4-chloropyridinium chloride with tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate in isopropyl alcohol N-ethyl-N,N-diisopropylamine, reflux, 15 h 51.4% Purification by silica column chromatography
2. Amide coupling with substituted acids Coupling of diazaspiro compound with carboxylic acids using carbodiimide chemistry N-Ethyl-diisopropylamine, N-ethyl-N'-3-(dimethylamino)-propyl-carbodiimide hydrochloride, 1-hydroxybenzotriazole, methylene chloride, 0 °C to room temp, 2.5 days 70% Purification by silica chromatography
3. Microwave-assisted substitution Heating chloride derivatives with amines in n-butanol Microwave irradiation, 180–185 °C, 5–10 h Not specified Deprotection of NH-BOC occurs; mixture of regioisomers obtained
4. Palladium-catalyzed coupling Reaction with potassium phosphate, bis(tri-t-butylphosphine)palladium(0) in N,N-dimethylacetamide 100 °C, 18 h Not specified Reverse-phase chromatography purification
5. Direct heating with triethylamine Reaction of diazaspiro compound with chloropurine or sulfonyl chlorides in butan-1-ol or dichloromethane 100 °C (butan-1-ol), 20 °C (CH2Cl2), 16–72 h, inert atmosphere 65–84% Subsequent deprotection with HCl in dioxane and purification by ion exchange chromatography
6. Benzylation via carbamate formation Reaction with benzyl chloroformate (CbzCl) in dichloromethane with triethylamine 20 °C, 72 h 65% Followed by deprotection to yield benzylated diazaspiro compound

Detailed Experimental Findings

  • Step (i) Boc-protected spirocyclic amine synthesis : The reaction of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate with 4-chloropyridinium chloride in isopropyl alcohol under reflux for 15 hours using N-ethyl-N,N-diisopropylamine afforded the Boc-protected intermediate in 51.4% yield after chromatographic purification.

  • Amide bond formation : Using carbodiimide coupling agents (N-ethyl-N'-3-(dimethylamino)-propyl-carbodiimide hydrochloride) and 1-hydroxybenzotriazole as an additive in methylene chloride at low temperature followed by room temperature stirring for 2.5 days yielded the amide-functionalized diazaspiro compound in 70% yield.

  • Microwave irradiation method : Chloride derivatives heated with amines in n-butanol at 180–185 °C under microwave irradiation for 5–10 hours resulted in deprotection of Boc groups and formation of regioisomeric mixtures. This method offers accelerated reaction times but requires careful purification.

  • Palladium-catalyzed coupling : Using bis(tri-t-butylphosphine)palladium(0) as catalyst with potassium phosphate in anhydrous dimethylacetamide at 100 °C for 18 hours allowed coupling with substituted imidazopyridinone derivatives, followed by reverse-phase chromatography purification.

  • Benzylation and deprotection : Benzylation was achieved by reacting the diazaspiro compound with benzyl chloroformate in dichloromethane with triethylamine at room temperature for 72 hours, yielding the benzyl carbamate intermediate in 65% yield. Subsequent treatment with 4M HCl in dioxane and ion exchange chromatography afforded the deprotected benzylated amine.

Summary Table of Representative Preparation Routes

Preparation Route Key Reagents Conditions Yield (%) Notes
Boc-protected spiro amine synthesis 4-chloropyridinium chloride, N-ethyl-N,N-diisopropylamine Reflux in isopropanol, 15 h 51.4 Silica gel chromatography
Amide coupling Carbodiimide, HOBt, N-ethyl-diisopropylamine 0 °C to RT, 2.5 d 70 Methlyene chloride solvent
Microwave substitution Chloride derivative, amine in n-butanol 180–185 °C, 5–10 h Not specified NH-BOC deprotection occurs
Pd-catalyzed coupling Pd(0), K3PO4, DMA 100 °C, 18 h Not specified Reverse-phase purification
Benzylation (Cbz protection) Benzyl chloroformate, triethylamine 20 °C, 72 h 65 Followed by HCl deprotection

Analytical Data Supporting Preparation

  • NMR Spectra : ^1H NMR and ^13C NMR data confirm the structure of intermediates and final products, showing characteristic chemical shifts for spirocyclic methylene protons, benzyl aromatic protons, and amine functionalities.

  • Mass Spectrometry : LC-MS and HRMS data verify molecular weights consistent with the target compound and intermediates, for example, m/z 411.2254 (M+Na) for benzylated diazaspiro derivatives.

  • Chromatographic Purity : Purification by silica gel column chromatography, flash chromatography, or ion exchange chromatography ensures high purity (>90%) of the final compounds.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

Triazaspiro vs. Diazaspiro Systems
  • 9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane (CAS: 1001054-49-4):

    • Features two nitrogen atoms in the spiro system (vs. three in the target compound).
    • Substituted with a cyclobutyl group at position 3, reducing steric hindrance compared to the benzyl group .
    • Lower nitrogen content may decrease hydrogen-bonding capacity, affecting target binding .
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives :

    • Contains a ketone group at position 2, enhancing polarity and metabolic stability.
    • Demonstrated potent METTL3 inhibition (IC₅₀ = 10–50 nM) due to spirocyclic rigidity and substituent positioning .
Functional Group Modifications
  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate :
    • Replaces the amine at position 3 with a benzyl ester, increasing hydrophobicity.
    • The ketone at position 9 may influence ring conformation and reactivity .
CCR5 Antagonists (e.g., Maraviroc Analogs)
  • 4-(4-{[(3S)-1-Butyl-3-(cyclohexylmethyl)-2,5-dioxo-1,4,9-triaza-spiro[5.5]undec-9-yl]methyl}phenoxy)benzoic Acid (12): Shares the triazaspiro[5.5]undecane core but incorporates a carboxylic acid for improved solubility. Exhibits enhanced antiviral activity (EC₅₀ = 1.2 nM) and oral bioavailability (F = 45%) compared to earlier leads .
METTL3 Inhibitors
  • N-Benzyl-6-(4-(6-((4,4-dimethylpiperidin-1-yl)methyl)pyridin-3-yl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)pyrimidin-4-amine (7) :
    • Combines a diazaspiro system with pyrimidine and benzylamine substituents.
    • Achieves selectivity for METTL3 over other methyltransferases (≥100-fold) via spirocyclic rigidity .

Physicochemical Properties

Compound Molecular Weight LogP Hydrogen Bond Donors Bioactivity Highlights
9-Benzyl-2,4,9-triaza-spiro[...] ~300 (estimated) ~2.5 2 N/A (hypothesized kinase inhibition)
9-Benzyl-3-cyclobutyl-3,9-diazaspiro[...] 299.44 3.1 1 Not reported
1,4,9-Triazaspiro[5.5]undecan-2-one 265.34 1.8 1 METTL3 IC₅₀ = 12 nM
Maraviroc Analog (12) 614.20 4.2 3 CCR5 EC₅₀ = 1.2 nM

Key Research Findings and Implications

  • Spirocyclic Rigidity : The triazaspiro[5.5]undecane framework enhances target selectivity by restricting conformational flexibility, as seen in METTL3 inhibitors .
  • Substituent Effects : Benzyl groups improve membrane permeability but may increase CYP450 metabolism risks. Cyclohexylmethyl substituents (e.g., in CCR5 antagonists) balance lipophilicity and metabolic stability .
  • Unmet Needs: Limited data exist on the target compound’s specific bioactivity.

Biological Activity

9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine is a compound of significant interest due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the existing literature on its biological activity, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C15H22N4
  • Molecular Weight : 258.3626 g/mol
  • CAS Number : 1251003-44-7

The compound exhibits biological activity primarily through inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of folate in bacteria. This mechanism is particularly relevant in the context of tuberculosis (TB) treatment, where DHFR inhibitors can potentially address multi-drug resistant strains.

Antimycobacterial Activity

Research indicates that derivatives of triazaspiro compounds, including 9-benzyl derivatives, show promising antimycobacterial activity. For instance, a study highlighted the development of selective M. tuberculosis DHFR inhibitors with compounds showing minimum inhibitory concentrations (MIC) as low as 0.01 μM against M. tuberculosis H37Rv .

CompoundMIC (μM)Target
20b0.01M. tuberculosis DHFR
20c0.025M. tuberculosis DHFR

These compounds demonstrated low cytotoxicity and hemolytic activity, suggesting a favorable safety profile for further development.

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity revealed that these compounds exhibit low toxicity levels against mammalian cells, which is crucial for their potential therapeutic application . The hemolytic activity was also minimal, indicating that they do not significantly lyse red blood cells at therapeutic concentrations.

Study on Triazaspiro Compounds

A notable study focused on the design and synthesis of novel triazaspiro compounds aimed at targeting M. tuberculosis . The research involved:

  • Rationale scaffolding design : Creating a library of compounds based on structural features known to interact with DHFR.
  • Phenotype-oriented screening : Testing these compounds in whole-cell assays to confirm their antimycobacterial activity.

The results indicated that modifications to the triazaspiro structure could enhance binding affinity and selectivity for bacterial DHFR.

Q & A

Q. How can researchers address low reproducibility in spirocyclic ring formation across labs?

  • Methodological Answer :
  • Standardized Protocols : Publish detailed step-by-step procedures with:
  • Critical Parameters : Stirring rate (>500 rpm), reagent addition order, and moisture control .
  • Interlab Studies : Collaborate to identify variability sources (e.g., impurity in starting materials) .
  • Case Study : reported 70:30 NMR purity for one isomer, resolved via gradient recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine
Reactant of Route 2
9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine

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